molecular formula C18H24N2O2 B2807673 N-(3-(2-oxopiperidin-1-yl)phenyl)cyclohexanecarboxamide CAS No. 942014-04-2

N-(3-(2-oxopiperidin-1-yl)phenyl)cyclohexanecarboxamide

Cat. No. B2807673
CAS RN: 942014-04-2
M. Wt: 300.402
InChI Key: NGZGJOGODLGPTA-UHFFFAOYSA-N
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Description

This compound is a derivative of piperidine, a six-membered ring with one nitrogen atom . Piperidine derivatives are important in the pharmaceutical industry and are present in many classes of drugs . They are often used as building blocks in the synthesis of organic compounds .


Synthesis Analysis

While specific synthesis methods for this compound were not found, piperidine derivatives are generally synthesized through various intra- and intermolecular reactions .


Molecular Structure Analysis

The compound contains a piperidine ring, which is a six-membered ring with one nitrogen atom . It also contains a phenyl group and a cyclohexanecarboxamide group .


Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidine derivatives, including the compound , serve as crucial building blocks in drug development. Their six-membered heterocyclic structure with one nitrogen atom and five carbon atoms makes them valuable for constructing novel pharmaceutical agents. Researchers explore diverse synthetic routes to access substituted piperidines, which can then be incorporated into potential drugs. These derivatives find applications in various therapeutic areas due to their structural versatility and biological activity .

Coagulation Factor Xa Inhibition

The compound’s structure suggests potential as an inhibitor of blood coagulation factor Xa. Inhibitors of this enzyme play a vital role in preventing thromboembolic diseases. Further studies are needed to evaluate its potency, selectivity, and oral bioavailability .

Drug Discovery

Piperidine-containing compounds, including the one under investigation, are ubiquitous in nature and have significant roles in human biology. Researchers explore their pharmacological properties, aiming to discover novel drugs. The piperidine nucleus remains an attractive scaffold for designing bioactive molecules .

Spiropiperidines and Condensed Piperidines

Beyond simple piperidines, researchers investigate more complex derivatives such as spiropiperidines and condensed piperidines. These compounds exhibit diverse reactivity and biological effects. Understanding their synthesis and applications contributes to drug discovery and chemical biology .

Multicomponent Reactions

Efficient synthetic methods for accessing piperidine derivatives are essential. Multicomponent reactions (MCRs) offer a streamlined approach, allowing the assembly of complex molecules from simple starting materials. Researchers explore MCRs involving piperidines to enhance synthetic efficiency .

Biological Evaluation

Scientists assess the biological activity of piperidine-containing compounds, including the one specified. In vitro and in vivo studies help determine their efficacy, toxicity, and potential therapeutic applications. The compound’s interactions with biological targets provide valuable insights for drug development .

properties

IUPAC Name

N-[3-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c21-17-11-4-5-12-20(17)16-10-6-9-15(13-16)19-18(22)14-7-2-1-3-8-14/h6,9-10,13-14H,1-5,7-8,11-12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZGJOGODLGPTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC(=CC=C2)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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